2-(4-CHLOROPHENOXY)-N'-[(E)-[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-(4-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a nitrophenyl group, and a piperidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate reagent to introduce the phenoxy group.
Nitration of the phenyl ring:
Formation of the piperidinyl intermediate: Piperidine is introduced through nucleophilic substitution reactions.
Condensation reaction: The final step involves the condensation of the intermediates to form the desired acetohydrazide compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Condensation: The hydrazide group can form hydrazones with aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones, acidic or basic conditions.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution reactions: Formation of various substituted derivatives.
Condensation reactions: Formation of hydrazones.
Scientific Research Applications
2-(4-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidinyl group may enhance binding affinity to certain proteins or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-5-nitrophenyl](phenyl)methanone: Similar structure but lacks the piperidinyl group.
4-Chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the nitrophenyl and piperidinyl groups.
Uniqueness
2-(4-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinyl group enhances its potential for biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c21-16-4-7-18(8-5-16)29-14-20(26)23-22-13-15-12-17(25(27)28)6-9-19(15)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11,14H2,(H,23,26)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNPQZZUGOXKCS-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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